N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-4-8-16(9-5-13)21(15(3)23)18-12-19(24)22(20(18)25)17-10-6-14(2)7-11-17/h4-11,18H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROPYLIYALJKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3=CC=C(C=C3)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide typically involves the reaction of 4-methylphenylamine with 3-(4-methylphenyl)-2,5-dioxopyrrolidine-1-acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. The use of continuous flow reactors can also be explored to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemical Synthesis
This compound serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in the creation of pharmaceuticals and specialty chemicals.
Research has indicated potential biological activities associated with this compound, particularly in the following areas:
- Antiinflammatory Properties : Preliminary studies suggest that N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Analgesic Effects : The compound is being explored for its analgesic properties, potentially offering new avenues for pain management therapies.
Pharmaceutical Development
The compound is under investigation for its therapeutic potential in various medical applications. Its interactions with biological targets—such as enzymes or receptors—are being studied to understand its mechanism of action better. This includes:
- Mechanism of Action : The compound may modulate activity at specific molecular targets, leading to therapeutic effects that warrant further exploration .
Material Science
In material science, this compound is utilized in the development of new materials due to its unique chemical properties. It can serve as a precursor in synthesizing specialty chemicals that have applications across various industries.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 2,5-Dioxopyrrolidin-3-yl | Dual N-(4-methylphenyl) groups | ~353.4 (estimated) | High rigidity, dual acetamide groups, strong H-bonding potential |
| 2-(3,4-Dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide | 5-Oxopyrrolidin-3-yl | 3,4-Dimethoxyphenyl acetamide, 4-methylphenyl | ~382.4 | Single carbonyl on pyrrolidine; methoxy groups enhance solubility |
| N-(4-{[(3R)-2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}phenyl)acetamide | 2,5-Dioxopyrrolidin-3-yl | Propoxyphenyl at N1, acetamide at C3 | 381.4 | Chiral center (R-configuration), propoxy group for lipophilicity modulation |
| N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide | 5-Oxopyrrolidin-3-yl | 4-Chlorophenyl, 4-methoxyphenoxy | ~388.8 | Ether linkage (methoxyphenoxy) for enhanced π-π stacking |
| 2-(4-Chlorophenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]acetamide | 5-Oxopyrrolidin-3-yl | Benzodioxin substituent, 4-chlorophenyl | ~426.9 | Benzodioxin moiety for aromatic interactions; increased steric bulk |
Key Comparisons
Pyrrolidinone Core Modifications
- Target vs. 5-Oxopyrrolidin-3-yl Derivatives: The target’s 2,5-dioxopyrrolidin-3-yl core introduces an additional carbonyl group compared to 5-oxopyrrolidin-3-yl derivatives (e.g., ).
- Chirality Effects : The R-configuration in ’s compound may lead to stereospecific interactions absent in the target compound, which lacks reported stereochemical data .
Substituent Effects
- Aromatic Groups :
- The target’s dual 4-methylphenyl groups contrast with ’s 3,4-dimethoxyphenyl and ’s 4-chlorophenyl. Methyl groups offer steric bulk without electron-donating/withdrawing effects, favoring hydrophobic interactions over hydrogen bonding .
- ’s benzodioxin substituent enables π-π stacking with aromatic residues in proteins, a feature absent in the target compound .
- Functional Groups: The methoxyphenoxy group in introduces an ether linkage, improving metabolic stability compared to the target’s acetamide .
Biological Activity
N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide is a synthetic organic compound notable for its dual 4-methylphenyl groups and a dioxopyrrolidinyl moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C20H20N2O3
- Molecular Weight : 336.4 g/mol
The structure permits various chemical reactions, including oxidation and reduction, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological responses.
Potential Biological Effects:
- Anti-inflammatory : The compound may exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB signaling.
- Analgesic Effects : Preliminary studies suggest potential analgesic effects, although detailed mechanisms remain to be elucidated.
Research Findings
Research has indicated that derivatives of acetamide compounds often show varying degrees of biological activity. For instance, structural modifications can lead to enhanced antimicrobial properties against gram-positive and gram-negative bacteria. The presence of specific functional groups in similar compounds has been linked to increased efficacy against pathogens .
Case Studies and Experimental Data
- Antimicrobial Activity : A study on related acetamide derivatives showed moderate activity against certain bacterial strains, indicating that similar derivatives could possess antimicrobial properties .
- Neuroprotective Effects : Related compounds have demonstrated neuroprotective activities by inhibiting oxidative stress markers and promoting neuronal survival in models of neurodegeneration .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]propionamide | Propionamide instead of acetamide | Varies; generally lower activity |
| N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]butyramide | Butyramide instead of acetamide | Varies; potential for increased lipophilicity |
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1 : Preparation of substituted pyrrolidine-dione intermediates via cyclization reactions under reflux conditions (e.g., using acetic acid as a solvent at 80–100°C) .
- Step 2 : Amide bond formation using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or acetonitrile, with triethylamine as a base .
- Critical factors : Temperature control (e.g., 273 K for carbodiimide-mediated coupling), solvent polarity, and catalyst ratios significantly impact yield (60–85%) and purity (>95%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological characterization includes:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : To resolve conformational heterogeneity, as seen in related acetamide derivatives with three distinct molecular conformations in asymmetric units .
Q. What biological screening methods are used to evaluate its bioactivity?
- Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., for kinases or proteases) with IC calculations .
- Cell-Based Assays : Cytotoxicity profiling (MTT assay) and target engagement studies using reporter gene systems .
- Dose-Response Curves : To establish potency and selectivity across biological replicates .
Q. What solvents and storage conditions preserve its stability?
- Storage : –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the dioxopyrrolidinone ring .
- Stability Tests : Accelerated degradation studies under varying pH (2–9) and temperature (25–40°C) monitored via HPLC .
Q. How does the pyrrolidine-dione moiety influence its physicochemical properties?
- Hydrogen Bonding : The dione group participates in N–H⋯O interactions, affecting solubility and crystal packing .
- Lipophilicity : LogP calculations (e.g., using ChemDraw) predict membrane permeability, critical for bioavailability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) alter pharmacological activity?
- Structure-Activity Relationship (SAR) : Systematic substitution at the 4-methylphenyl group (e.g., halogens, methoxy) followed by bioassays identifies key pharmacophores .
- Case Study : Replacement of methyl with trifluoromethyl in analogous compounds increased target affinity by 10-fold due to enhanced hydrophobic interactions .
Q. Are there polymorphic forms, and how do they impact solubility and bioavailability?
- Polymorphism Screening : X-ray diffraction reveals conformational flexibility in the pyrrolidine-dione ring, leading to polymorphs with varying dihedral angles (54.8°–77.5°) .
- Biorelevance : Form I (54.8° dihedral) exhibits 30% higher aqueous solubility than Form II due to reduced crystal lattice energy .
Q. How can computational methods predict its target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2) by optimizing hydrogen bonds with the acetamide carbonyl .
- MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes under physiological conditions .
Q. How to resolve contradictions in biological data (e.g., varying IC across studies)?
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), ATP concentrations in kinase assays, and incubation times .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers and adjust for batch effects .
Q. What mechanistic insights explain its interaction with redox-sensitive targets?
- ROS Scavenging Assays : Electron paramagnetic resonance (EPR) detects radical quenching by the dioxopyrrolidinone moiety .
- Thiol Reactivity : LC-MS/MS identifies covalent adducts with cysteine residues in target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
